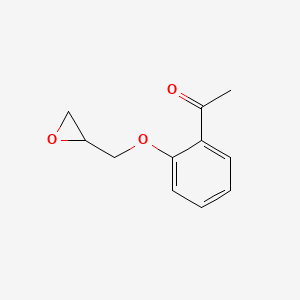![molecular formula C24H22ClN3O3S2 B12137787 (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137787.png)
(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For the specific compound , the synthetic route might involve the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-dicarbonyl compound.
Introduction of the thiazolidinone ring: This involves the reaction of the pyrazole derivative with a thioamide and an α-halo ketone or aldehyde under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiazolidinone ring, leading to the formation of dihydro derivatives.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific compound may exhibit similar activities and can be investigated for its potential therapeutic applications.
Medicine
In medicine, thiazolidinones are explored for their potential as drug candidates. They can act on various biological targets, including enzymes and receptors, making them promising candidates for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of thiazolidinones often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation. The specific pathways and targets depend on the structure of the compound and its modifications.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but contain a dione group instead of a thioxo group. They are known for their antidiabetic properties.
Pyrazolones: These compounds contain a pyrazole ring and are known for their analgesic and anti-inflammatory activities.
Uniqueness
The uniqueness of the compound lies in its combination of a thiazolidinone ring with a pyrazole ring and various substituents. This unique structure may confer specific biological activities and reactivity that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C24H22ClN3O3S2 |
|---|---|
Peso molecular |
500.0 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-3-31-20-10-9-16(13-19(20)25)22-17(15-28(26-22)18-7-5-4-6-8-18)14-21-23(29)27(11-12-30-2)24(32)33-21/h4-10,13-15H,3,11-12H2,1-2H3/b21-14- |
Clave InChI |
ANNALVSSOGNZAO-STZFKDTASA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12137706.png)
![ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B12137712.png)
![3,3-dimethyl-1-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B12137717.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12137720.png)
![(2E)-5-(2,5-dichlorobenzyl)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B12137735.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N,N-diethylacetamide](/img/structure/B12137744.png)
![2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12137755.png)

![2-[2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12137769.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137776.png)
![N-(3-methoxyphenyl)-2-(10-oxo(7H,11bH,6aH-1,3-thiazolino[5',4'-6,5]thiino[3,4-c]chroman-9-yl))acetamide](/img/structure/B12137778.png)
![2-[(5-Bromo-3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B12137781.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137799.png)
![N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137805.png)
